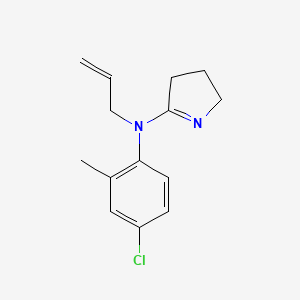
2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: Introduction of the 4-chloro-2-methylphenyl group and the 2-propenyl group can be done through nucleophilic substitution reactions.
Amidation: The final step might involve the formation of the amine group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyrrol-5-amine, 3,4-dihydro-N-phenyl-N-2-propenyl-
- 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chlorophenyl)-N-2-propenyl-
Uniqueness
The presence of the 4-chloro-2-methylphenyl group and the 2-propenyl group in 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- imparts unique chemical and physical properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
32854-94-7 |
|---|---|
Formule moléculaire |
C14H17ClN2 |
Poids moléculaire |
248.75 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-N-prop-2-enyl-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C14H17ClN2/c1-3-9-17(14-5-4-8-16-14)13-7-6-12(15)10-11(13)2/h3,6-7,10H,1,4-5,8-9H2,2H3 |
Clé InChI |
SISQKQVVZHLBJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N(CC=C)C2=NCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















